5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H8BrClN4 and its molecular weight is 311.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and derivatives, including compounds structurally related to 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, demonstrates significant value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of diverse cynomethylene dyes and heterocyclic structures from various precursors, such as amines, α-aminocarboxylic acids, and phenols, highlighting the versatile applications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Therapeutic Applications
Anticancer Activity
Pyrazoline derivatives, structurally akin to this compound, are explored for their potential in anticancer applications. Recent studies have focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, particularly in anticancer activity. The emphasis on pyrazoline against cancer highlights its potential as a promising moiety in pharmaceutical chemistry, encouraging further research to understand and exploit its therapeutic benefits (Ray et al., 2022).
Diverse Pharmacological Effects
Pyrazoline derivatives are recognized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The structural versatility of pyrazoline allows for significant exploration in the design and development of new therapeutic agents, demonstrating a wide range of potential applications in medicinal chemistry (Shaaban et al., 2012).
Properties
IUPAC Name |
5-amino-1-(5-bromo-2-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQUWVPJSIPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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